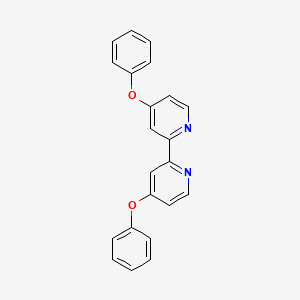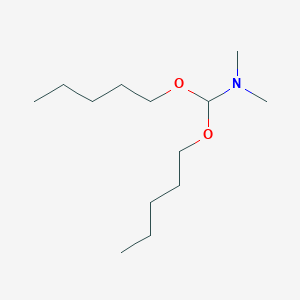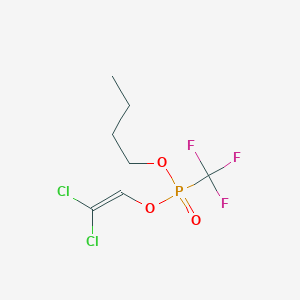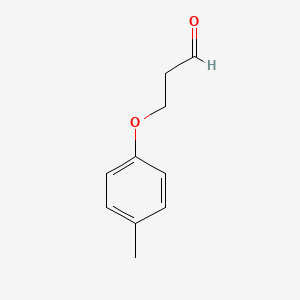![molecular formula C11H17N7O2 B14371686 Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)
Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a pteridine ring system, which is a heterocyclic structure containing nitrogen atoms. The compound’s unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- typically involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions . The resulting product is then hydrolyzed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring system, leading to the formation of reduced pteridines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pteridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which have different functional groups attached to the pteridine ring. These derivatives have unique properties and applications in scientific research.
科学的研究の応用
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, the compound is used to study the function of pteridine-containing enzymes and their role in metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting pteridine-dependent enzymes. It is also used in the study of diseases related to pteridine metabolism.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- involves its interaction with specific molecular targets, such as enzymes containing pteridine cofactors. The compound can inhibit or activate these enzymes, affecting various metabolic pathways. The pteridine ring system allows the compound to bind to the active site of the enzyme, altering its activity and leading to the desired biological effect .
類似化合物との比較
Similar Compounds
Similar compounds include:
Methotrexate: A well-known antineoplastic agent used in cancer chemotherapy. It shares a similar pteridine ring system but has different functional groups attached to the ring.
Aminopterin: An amino derivative of folic acid, used in the past as an antineoplastic agent. It has a similar structure but different biological activity.
Folic Acid: A vitamin essential for DNA synthesis and repair. It has a similar pteridine ring system but different functional groups.
Uniqueness
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- is unique due to its specific functional groups and the ability to participate in a wide range of chemical reactions. Its structure allows it to interact with various molecular targets, making it valuable in scientific research and potential therapeutic applications.
特性
分子式 |
C11H17N7O2 |
|---|---|
分子量 |
279.30 g/mol |
IUPAC名 |
2-[(2,4-diaminopteridin-6-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H17N7O2/c12-9-8-10(17-11(13)16-9)14-5-7(15-8)6-18(1-3-19)2-4-20/h5,19-20H,1-4,6H2,(H4,12,13,14,16,17) |
InChIキー |
YLIDWJFXTFXNIH-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14371605.png)



![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)

![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)

![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

